molecular formula C13H13NO B186193 4-(2-methylphenoxy)aniline CAS No. 56705-83-0

4-(2-methylphenoxy)aniline

Cat. No.: B186193
CAS No.: 56705-83-0
M. Wt: 199.25 g/mol
InChI Key: JPCCVWJJMUIBJR-UHFFFAOYSA-N
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Description

4-(2-methylphenoxy)aniline is an organic compound with the molecular formula C13H13NO It is characterized by the presence of an aniline group substituted with an o-tolyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-methylphenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated aniline derivative with o-tolyl alcohol under basic conditions. Another method includes the reduction of nitroarene intermediates to form the desired aniline compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of nitroarene precursors using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-methylphenoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials .

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)aniline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(o-Tolyloxy)aniline
  • 4-(m-Tolyloxy)aniline
  • 4-(p-Tolyloxy)aniline

Uniqueness

4-(2-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-(2-Methylphenoxy)aniline, also known as 2-Methyl-4-(2-methylphenoxy)aniline, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.

This compound has the following chemical structure:

  • Molecular Formula: C13H13NO
  • Molecular Weight: 201.25 g/mol

The compound features a phenoxy group with a methyl substitution at the ortho position relative to the aniline nitrogen, which influences its reactivity and biological interactions.

2.1 Interaction with Biomolecules

This compound is known to interact with various biomolecules, including enzymes and proteins. It participates in biochemical reactions such as:

  • Free Radical Reactions: Involvement in free radical bromination and nucleophilic substitutions.
  • Enzyme Modulation: It can modulate the activity of cytochrome P450 enzymes, impacting the metabolism of various substrates.

2.2 Cellular Effects

This compound has shown significant effects on cellular processes:

  • Cell Signaling Pathways: The compound influences pathways related to gene expression and cellular metabolism by interacting with transcription factors.
  • Metabolic Interactions: It alters metabolic enzyme activities, affecting the flux of metabolites through various pathways.

The molecular mechanism involves binding interactions with specific sites on enzymes, leading to either inhibition or activation of their activities. For instance:

  • Cytochrome P450 Inhibition: This can lead to decreased metabolism of certain drugs, which is crucial for pharmacokinetics.
  • Gene Expression Modulation: Changes in gene expression profiles have been observed in response to varying concentrations of the compound.

4.1 Dosage Variability

The biological effects of this compound are highly dose-dependent:

  • Low Doses: Minimal effects on cellular functions.
  • High Doses: Significant alterations in cell signaling pathways and metabolic processes have been reported, indicating threshold effects where specific dosages are required to elicit measurable responses.

4.2 Toxicological Studies

Research indicates potential hepatotoxicity and nephrotoxicity associated with high exposure levels in animal models. The compound's toxicity profile suggests that it may cause damage to liver and kidney functions if exposure exceeds certain thresholds .

5.1 Proteomics Research

This compound is utilized in proteomics for studying protein interactions due to its ability to modify proteins chemically. This has implications for understanding enzyme activities and developing novel therapeutic agents.

5.2 Medicinal Chemistry

Derivatives of this compound are being explored for potential medicinal properties, including antifungal activities. Its structural characteristics allow for modifications that can enhance its efficacy against various biological targets.

6. Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • A study demonstrated that this compound could significantly inhibit specific enzyme activities in vitro, suggesting potential therapeutic applications in drug development.
  • Another research highlighted its role as a probe in enzyme assays, providing insights into enzyme kinetics and mechanisms.

7. Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters cytochrome P450 activity
Cellular MetabolismAffects metabolic pathways through enzyme interaction
Gene ExpressionModulates transcription factor activity
ToxicityPotential hepatotoxicity at high doses
Proteomics ApplicationUsed as a probe for studying protein interactions

Properties

IUPAC Name

4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCVWJJMUIBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205267
Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-83-0
Record name 4-(2-Methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(o-Tolyloxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(o-tolyloxy)aniline
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